molecular formula C14H23N3O B2588613 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide CAS No. 1448050-60-9

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide

Cat. No. B2588613
M. Wt: 249.358
InChI Key: VGLJNMFQDFTKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide, commonly known as CP-31398, is a small molecule compound that has gained significant attention in the field of cancer research. It is a potent reactivator of mutant p53, a tumor suppressor protein that is frequently mutated in various types of cancer. CP-31398 has been shown to restore the function of mutant p53, leading to the inhibition of tumor growth and the induction of apoptosis in cancer cells.

Scientific Research Applications

Synthesis and Biological Evaluation

A significant amount of research has been dedicated to the synthesis and biological evaluation of pyrazole derivatives, given their potential in developing selective inhibitors for various biological targets. For example, Penning et al. (1997) reported on the synthesis and evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors, identifying potent and selective inhibitors through extensive structure-activity relationship work. This research aimed at identifying compounds with acceptable pharmacokinetic profiles for potential therapeutic applications, notably in treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

In Vitro Metabolism and Thermal Stability

The in vitro metabolism and thermal stability of pyrazole-containing compounds have been the subject of investigations, highlighting the importance of understanding the metabolic pathways and stability of these compounds under various conditions. Franz et al. (2017) studied the metabolism of the synthetic cannabinoid 3,5-AB-CHMFUPPYCA and its regioisomer, providing insights into potential targets for urine analysis and the impact of thermal degradation on metabolic profiles (Franz et al., 2017).

Anticancer and Antimicrobial Activities

Research has also explored the anticancer and antimicrobial potentials of pyrazole derivatives. Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, demonstrating potent bacterial biofilm and MurB enzyme inhibitory activities. This suggests the potential of pyrazole derivatives in developing new antibacterial agents and addressing biofilm-related issues (Mekky & Sanad, 2020).

Corrosion Inhibition

Apart from biomedical applications, pyrazole derivatives have been investigated for their utility in corrosion inhibition. Chetouani et al. (2005) studied the inhibitive action of bipyrazolic type organic compounds towards the corrosion of pure iron in acidic media, demonstrating the efficiency of these compounds as corrosion inhibitors (Chetouani et al., 2005).

properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-14(2,3)8-13(18)15-9-11-7-12(10-5-6-10)17(4)16-11/h7,10H,5-6,8-9H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLJNMFQDFTKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC1=NN(C(=C1)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.